(S)-1-aminooxy-propan-2-ol

Chiral Synthesis Enzymatic Resolution Aminooxy Alcohols

This (S)-enantiomer of 1-aminooxy-propan-2-ol (CAS 291544-39-3) is a stereodefined C3 aminooxy alcohol essential for enantioselective synthesis. Its unprotected -ONH2 group enables stable oxime bond formation for site-specific bioconjugation, while the chiral secondary alcohol imparts chirality to target molecules. Do not substitute with the (R)-isomer, the 3-aminooxy regioisomer (CAS 343925-76-8), or protected analogs—these alter biological recognition and conjugation geometry. Ensure your synthetic outcomes by selecting the correct enantiomer.

Molecular Formula C3H9NO2
Molecular Weight 91.11
CAS No. 291544-39-3
Cat. No. B2537174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-aminooxy-propan-2-ol
CAS291544-39-3
Molecular FormulaC3H9NO2
Molecular Weight91.11
Structural Identifiers
SMILESCC(CON)O
InChIInChI=1S/C3H9NO2/c1-3(5)2-6-4/h3,5H,2,4H2,1H3/t3-/m0/s1
InChIKeyNDJYVTLJWDGQGL-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-1-Aminooxy-propan-2-ol (CAS 291544-39-3) Matters for Chiral Research and Synthesis


(S)-1-aminooxy-propan-2-ol is a chiral C3 aminooxy alcohol building block with the molecular formula C3H9NO2 and a molecular weight of 91.11 . Its key functional groups—a hydroxyl and an aminooxy (-ONH2) moiety on a stereodefined propanol backbone—enable its use in oxime ligation, bioconjugation, and the synthesis of enantiomerically pure molecules .

Why (S)-1-Aminooxy-propan-2-ol Cannot Be Simply Substituted by Racemic or Other Analogs


The procurement of an aminooxy-propanol is not a generic decision. Biological and synthetic outcomes are critically dependent on the specific stereochemistry, positional isomerism, and functional group protection. For instance, the (S)-enantiomer of 1-aminooxy-propan-2-ol will interact differently with chiral environments like enzyme active sites compared to its (R)-enantiomer or racemic mixture [1]. Furthermore, the position of the aminooxy group is crucial: the 1-aminooxy-propan-2-ol isomer (this compound) has distinct properties from its regioisomer, 3-(aminooxy)-propan-1-ol (CAS 343925-76-8), which affects conjugation chemistry and molecular geometry [2]. Substituting with a more complex analog, such as 2-methyl-2-[N-(methoxycarbonyl)aminooxy]propanol (CAS 123972-35-0), introduces a bulky protecting group and alters the carbon backbone, fundamentally changing its reactivity and making it unsuitable as a direct replacement . The following evidence demonstrates why (S)-1-aminooxy-propan-2-ol is a distinct and non-substitutable entity.

Quantitative Differentiation of (S)-1-Aminooxy-propan-2-ol (CAS 291544-39-3) vs. Analogs


Enantioselective Synthesis: Lipase-Catalyzed Resolution Yields (S)-Enantiomer with High Selectivity

The (S)-enantiomer of 1-aminooxy-propan-2-ol can be obtained with high enantiomeric purity via a specific enzymatic resolution process. This method provides a quantifiable advantage over other approaches for obtaining chiral aminooxy alcohols. A lipase-catalyzed acetylation of racemic N-protected aminooxy alcohols, followed by acid hydrolysis, successfully separated the enantiomers with good selectivity, yielding the hydrochloride salt of the desired enantiomer [1]. This process stands in contrast to earlier methodologies, which could not produce optically active aminooxy alcohols, as noted by the authors: 'To the best of our knowledge, optically active aminooxy alcohols have not been prepared to date' [1]. This represents a clear, process-based differentiation for procurement.

Chiral Synthesis Enzymatic Resolution Aminooxy Alcohols

Positional Isomer Comparison: Aminooxy Group Placement Impacts Molecular Properties

The position of the aminooxy functional group on the propanol backbone is a key differentiator. (S)-1-aminooxy-propan-2-ol (CAS 291544-39-3) has its aminooxy group on the terminal carbon (C1) and a hydroxyl on C2. In contrast, its regioisomer, 3-(aminooxy)-1-propanol (CAS 343925-76-8), has the aminooxy group on C3 and the hydroxyl on C1 [1]. This structural difference leads to distinct chemical and physical properties that are critical for specific applications.

Bioconjugation Chemical Biology Regioisomerism

Comparison with Protected Aminooxy Analogs: Impact of Protecting Groups on Molecular Weight and Reactivity

Using a protected analog of an aminooxy alcohol can be a strategy in multi-step synthesis. However, this choice carries significant trade-offs. (S)-1-aminooxy-propan-2-ol has a molecular weight of 91.11 and the aminooxy group is available for direct reaction . In contrast, an analog like 2-methyl-2-[N-(methoxycarbonyl)aminooxy]propanol (CAS 123972-35-0) has a molecular weight of 163.17 and features an N-methoxycarbonyl protecting group on the aminooxy nitrogen . This 1.79-fold increase in mass and the added steric bulk of the protecting group will drastically alter reactivity, solubility, and the product's final properties.

Protecting Group Strategy Synthetic Chemistry Molecular Weight

High-Impact Applications for (S)-1-Aminooxy-propan-2-ol (CAS 291544-39-3)


Asymmetric Synthesis of Bioactive Molecules and Chiral Ligands

The (S)-enantiomer of this compound, obtained via enzymatic resolution, serves as a crucial building block for introducing chirality into more complex structures. Its stereodefined nature is essential for synthesizing enantiomerically pure pharmaceuticals, agrochemicals, or chiral ligands for asymmetric catalysis, where the wrong enantiomer could be inactive or even harmful. The method for obtaining it with high optical purity is well-established, making it a reliable starting material [1].

Bioconjugation via Oxime Ligation

The unprotected aminooxy group is highly reactive towards aldehydes and ketones, forming stable oxime bonds under mild conditions. This compound is ideal for site-specific bioconjugation, where it can be used to attach fluorophores, drugs, or other payloads to biomolecules (e.g., proteins, antibodies) that have been functionalized with a carbonyl group. Its small size (MW 91.11) minimizes disruption to the native structure and function of the conjugated biomolecule, unlike larger, protected analogs [1].

Synthesis of Specialized Polymers and Materials

The dual functionality of the aminooxy and hydroxyl groups allows for the creation of polymers with unique properties. The aminooxy group can be used as a reactive handle for post-polymerization modification or cross-linking via oxime chemistry, while the chiral center can impart macroscopic chirality to the material, which is valuable for applications in chiral separations or sensing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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